1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is a chemical compound classified within the piperidine family, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3-bromo-phenylamino substituent. The compound's systematic name reflects its structural components, including a piperidine ring substituted at the fourth position with a bromo-substituted phenylamino group. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules.
The synthesis of 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine typically involves several key steps:
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
The mechanism of action for 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine largely depends on its application in drug development. In medicinal chemistry, it serves as a precursor for active pharmaceutical ingredients targeting specific biological pathways. The Boc group allows for selective reactions at other positions on the molecule, while the 3-bromo-phenylamino group can engage in hydrogen bonding and hydrophobic interactions with biological targets.
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine exhibits several noteworthy physical and chemical properties:
The compound's stability and reactivity can vary based on environmental conditions such as temperature and pH, influencing its suitability for various synthetic applications.
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine has several applications in scientific research:
N-tert-Butoxycarbonyl (Boc) protection transforms piperidine from a reactive nucleophile into a stable intermediate amenable to multi-step synthetic sequences. The Boc group’s orthogonal deprotection under mild acidic conditions enables controlled access to secondary amines for salt formation or further alkylation. This protection strategy is critical for:
The strategic incorporation of 3-bromoaniline confers three key advantages in medicinal chemistry:
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine (CAS: 887587-06-6) exemplifies a strategically functionalized piperidine scaffold merging the advantages of N-Boc protection with the versatility of 3-bromoaniline. Its molecular architecture features:
| Property | Value | Method/Source |
|---|---|---|
| IUPAC Name | tert-butyl 3-[(3-bromoanilino)methyl]piperidine-1-carboxylate | [2] |
| Molecular Formula | C₁₇H₂₅BrN₂O₂ | PubChem CID: 43652151 |
| Molecular Weight | 369.3 g/mol | |
| CAS Registry Number | 887587-06-6 | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=CC=C2)Br | [2] |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5